1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol
CAS No.:
Cat. No.: VC13478186
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | (3-bromo-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |
| Standard InChI Key | XFHBBEGTRQRWCU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |
Introduction
1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams known for their biological and pharmaceutical significance, often serving as intermediates in the synthesis of β-lactam antibiotics or other bioactive molecules. The compound's structure features an azetidine ring substituted with a hydroxyl group and a 3-bromo-4-methylbenzoyl moiety, making it a candidate for diverse chemical and biological applications.
Key Features:
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Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and unique reactivity.
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Bromo Substituent: The bromine atom at the benzoyl group enhances the compound's electrophilicity, potentially increasing its reactivity in substitution reactions.
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Hydroxyl Group: Positioned on the azetidine ring, this functional group may influence solubility and hydrogen bonding interactions.
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| Functional Groups | Hydroxyl, Bromine, Benzoyl |
| Solubility | Likely soluble in polar solvents |
| Reactivity | Electrophilic substitution possible |
Synthesis of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol
The synthesis of this compound typically involves the reaction of azetidinone derivatives with brominated benzoyl chlorides under controlled conditions.
General Synthetic Route:
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Starting Materials:
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Azetidinone precursor (e.g., azetidin-3-ol).
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3-Bromo-4-methylbenzoyl chloride.
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Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Base: Triethylamine or pyridine to neutralize HCl byproduct.
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Reaction Temperature: Typically room temperature to mild heating.
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Purification:
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Crystallization or chromatography to isolate the pure product.
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Pharmaceutical Relevance
Azetidinone derivatives are well-known for their role in medicinal chemistry:
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Antibacterial Activity: Azetidinones are precursors to β-lactam antibiotics, suggesting potential antimicrobial properties for derivatives like this compound.
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Chemical Building Block: The bromine atom allows for further functionalization, enabling the synthesis of more complex molecules.
Research Applications
The compound's structural features make it suitable for:
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Molecular Docking Studies: Exploring interactions with biological targets.
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Material Science: As a precursor for polymers or advanced materials with specific properties.
Analytical Characterization
To confirm the identity and purity of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol, several analytical techniques are employed:
| Technique | Purpose | Expected Outcome |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Peaks corresponding to aromatic protons, azetidine ring protons, and hydroxyl group |
| Mass Spectrometry | Molecular weight confirmation | m/z peak at ~268 (molecular ion) |
| IR Spectroscopy | Functional group identification | Strong absorption for hydroxyl (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups |
| Elemental Analysis | Empirical formula verification | Matches calculated percentages of C, H, Br, N, and O |
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